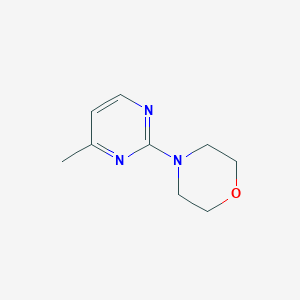
4-(4-Methylpyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Methylpyrimidin-2-yl)morpholine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the general characteristics and potential applications of morpholine compounds. Morpholine derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their biological activity. The papers describe the structure-activity relationship (SAR) of these compounds, which is determined through various analytical techniques such as IR, 1H-NMR, and 13C-NMR . The photophysical analyses of morpholinyl-substituted quinolines indicate intraligand and charge-transfer type transitions, which are consistent with the aromatic structures of the heterocycle moieties . These structural analyses are essential for understanding how morpholine derivatives interact with biological targets.
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions that are key to their biological activity. For example, the interaction of morpholinyl-substituted quinolines with ct-DNA suggests strong interactions that could be attributed to π-stacking and/or hydrogen-bonding interactions . The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor of DNA-dependent protein kinase inhibitors, relies on the use of allyl protecting groups . These reactions highlight the chemical versatility of morpholine derivatives and their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The papers do not provide explicit details on the physical properties such as melting points, boiling points, or solubility. However, the chemical properties, such as reactivity and stability, can be inferred from the synthesis and characterization studies. For instance, the stability of the chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists is a key factor in their pharmacological assessment . The toxicological and pharmacological properties of 2-aryl-4-(3-arylpropyl)morpholines are evaluated through acute toxicity studies and comparative pharmacological studies .
Applications De Recherche Scientifique
Biocorrosion Inhibition
4-(4-Methylpyrimidin-2-yl)morpholine derivatives, such as AMP3, have demonstrated significant biocidal activity and corrosion inhibition properties. These compounds effectively reduced the biocorrosion of X65 steel by Desulfotomaculum sp. strains, making them potential candidates for protecting metallic surfaces in industrial settings (Onat et al., 2016).
Synthesis of Novel Derivatives
Research has been conducted on synthesizing new derivatives of related compounds, showcasing the chemical versatility and potential for creating novel substances for various applications (Karimian & Karimian, 2017).
DNA-PK Inhibitors
Compounds related to 4-(4-Methylpyrimidin-2-yl)morpholine, such as 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones, have shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK). This indicates potential applications in enhancing the efficacy of ionizing radiation for cancer therapy (Cano et al., 2010).
Antimicrobial Synthesis
4-(4-Methylpyrimidin-2-yl)morpholine derivatives have been used in synthesizing potent antimicrobials. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Desai et al., 2016).
Xanthine Oxidase Inhibitors
Certain morpholine derivatives, like 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, have been identified as effective xanthine oxidase inhibitors. They exhibit potential for use in treating conditions related to excessive uric acid production, such as gout (Šmelcerović et al., 2013).
Dopamine Receptor Antagonists
Chiral alkoxymethyl morpholine analogs have been synthesized and identified as potent and selective dopamine D4 receptor antagonists. This discovery is significant for the development of treatments targeting neurological disorders (Witt et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-2-3-10-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXJFOYSWDBEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpyrimidin-2-yl)morpholine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
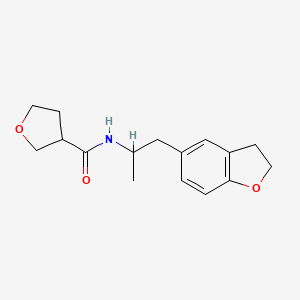
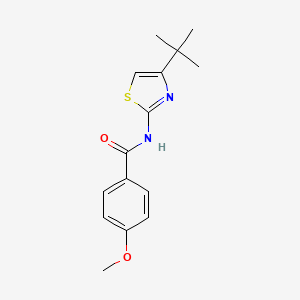
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
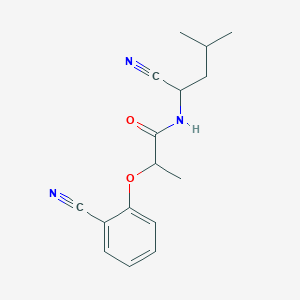
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
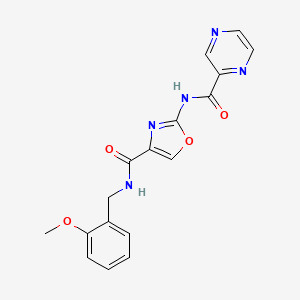
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
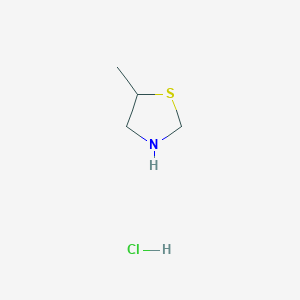
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)